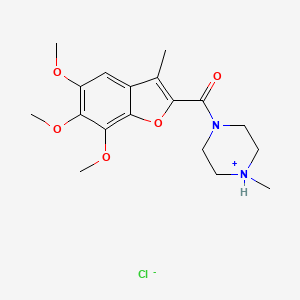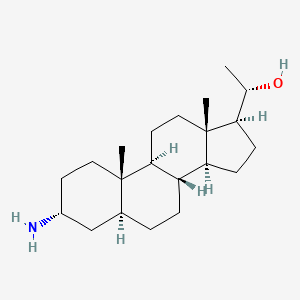
2-Methoxy-N-(3-(3-quinuclidinyloxy)propyl)-5-sulfamoylbenzamide ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-N-(3-(3-quinuclidinyloxy)propyl)-5-sulfamoylbenzamide ethanol is a complex organic compound with a unique structure that combines a benzamide core with a quinuclidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N-(3-(3-quinuclidinyloxy)propyl)-5-sulfamoylbenzamide ethanol typically involves multiple steps, starting with the preparation of the benzamide core. The quinuclidine moiety is then introduced through a series of nucleophilic substitution reactions. The final product is obtained by combining the intermediate compounds under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity, with stringent quality control measures in place to monitor the reaction conditions and product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-N-(3-(3-quinuclidinyloxy)propyl)-5-sulfamoylbenzamide ethanol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
2-Methoxy-N-(3-(3-quinuclidinyloxy)propyl)-5-sulfamoylbenzamide ethanol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential effects on cellular processes and as a tool for probing biological pathways.
Medicine: Investigated for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Methoxy-N-(3-(3-quinuclidinyloxy)propyl)-5-sulfamoylbenzamide ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-N-(3-quinuclidinyl)benzamide: A related compound with a similar structure but different functional groups.
Trifluoromethyl ketones: Compounds with similar synthetic routes and applications in medicinal chemistry.
2-Substituted-3-quinuclidinyl arylcarboxamides: Compounds with similar therapeutic potential and chemical properties.
Uniqueness
2-Methoxy-N-(3-(3-quinuclidinyloxy)propyl)-5-sulfamoylbenzamide ethanol is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
62190-16-3 |
|---|---|
Formule moléculaire |
C20H33N3O6S |
Poids moléculaire |
443.6 g/mol |
Nom IUPAC |
N-[3-(1-azabicyclo[2.2.2]octan-3-yloxy)propyl]-2-methoxy-5-sulfamoylbenzamide;ethanol |
InChI |
InChI=1S/C18H27N3O5S.C2H6O/c1-25-16-4-3-14(27(19,23)24)11-15(16)18(22)20-7-2-10-26-17-12-21-8-5-13(17)6-9-21;1-2-3/h3-4,11,13,17H,2,5-10,12H2,1H3,(H,20,22)(H2,19,23,24);3H,2H2,1H3 |
Clé InChI |
RPQXLYPVTMZDJO-UHFFFAOYSA-N |
SMILES canonique |
CCO.COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NCCCOC2CN3CCC2CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-4-azanidyl-5-[(5-nitro-2-oxidophenyl)diazenyl]benzenesulfonate;chromium(3+);hydron;1-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate](/img/structure/B13768739.png)
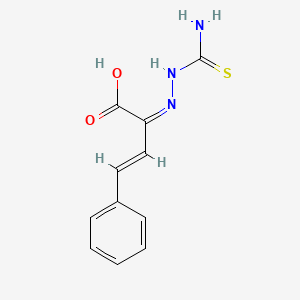


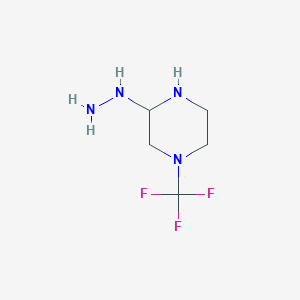
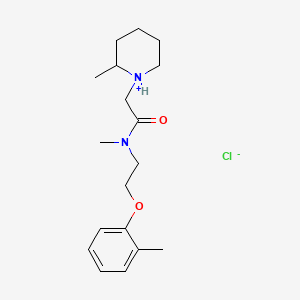


![(2E)-1,1,3-trimethyl-2-[(E)-3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indole;hexafluorophosphate](/img/structure/B13768808.png)



